Solubility data of 3-(1H-imidazol-1-yl)-5-methylpyridine in organic solvents
Solubility data of 3-(1H-imidazol-1-yl)-5-methylpyridine in organic solvents
This guide serves as a strategic technical resource for the solubility profiling of 3-(1H-imidazol-1-yl)-5-methylpyridine .[1][2]
Given that specific thermodynamic solubility data for this precise intermediate is proprietary or not indexed in public physicochemical databases, this guide functions as a Protocol & Predictive Framework . It synthesizes data from structural analogs (such as Telithromycin intermediates and 3-(1H-imidazol-5-yl)pyridine) to provide predicted solubility ranges, while establishing a rigorous experimental protocol for generating validatable data.[1][2]
[1][2]
Executive Summary & Compound Profile
3-(1H-imidazol-1-yl)-5-methylpyridine is a heteroaromatic intermediate often utilized in the synthesis of ketolide antibiotics (e.g., Telithromycin analogs) and coordination ligands.[1][2] Its structure features two nitrogen-containing aromatic rings: a pyridine ring methylated at the 5-position and an imidazole ring linked via the N1-nitrogen at the pyridine 3-position.[1][2]
Physicochemical Drivers of Solubility
-
Structural Character: Planar, heteroaromatic, and moderately polar.[2][3]
-
Key Interactions: The pyridine nitrogen (sp²) and imidazole N3 (sp²) act as Hydrogen Bond Acceptors (HBA).[1][2] The absence of -OH or -NH donors reduces water solubility compared to amino- or hydroxy-substituted analogs, but maintains high solubility in polar aprotic solvents.[1][2]
-
Melting Point: Typically >90°C (Solid at RT), implying significant lattice energy that solvents must overcome.[2]
Predicted Solubility Landscape
Based on structural analogs (e.g., 3-(1H-imidazol-1-yl)pyridine, CAS 51746-85-1), the following solubility trends are projected. These values act as a starting guide for solvent selection in process design.
| Solvent Class | Representative Solvent | Predicted Solubility Trend | Rationale |
| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice effectively.[1][2] |
| Polar Protic | Methanol, Ethanol | Moderate-High (20–80 mg/mL) | Solvation via H-bonding to pyridine/imidazole nitrogens.[1][2] Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).[1][2] |
| Chlorinated | Dichloromethane (DCM) | Moderate (10–50 mg/mL) | Good solvation of the aromatic system; useful for extraction.[1][2] |
| Esters/Ketones | Ethyl Acetate, Acetone | Low-Moderate (5–20 mg/mL) | Often used as anti-solvents or for crystallization at high temperatures.[1][2] |
| Aqueous | Water (pH 7) | Low (<5 mg/mL) | Lack of H-bond donors limits aqueous solubility unless pH is adjusted (soluble in acidic pH < 4 due to protonation).[1][2] |
| Non-Polar | Hexane, Heptane | Negligible (<1 mg/mL) | High lattice energy prevents dissolution in non-polar media; ideal anti-solvents.[2] |
Process Insight: For purification, a recrystallization system using Ethyl Acetate (hot) / Hexane (cold) or Methanol (solvent) / Water (anti-solvent) is recommended based on this profile.[1][2]
Experimental Protocol: Isothermal Saturation Method
To generate definitive thermodynamic data, follow this self-validating protocol. This method minimizes errors from supersaturation and solvent evaporation.[1]
Phase 1: Preparation & Equilibration[1]
-
Excess Solute Addition: Add 3-(1H-imidazol-1-yl)-5-methylpyridine in excess to 10 mL of the target solvent in a jacketed glass vessel. Ensure a visible solid phase remains (suspension).[1][2]
-
Temperature Control: Connect the vessel to a thermostatic water bath (accuracy ±0.05 K). Set the initial temperature (e.g., 298.15 K).
-
Agitation: Stir continuously at 400–600 rpm using a magnetic stirrer.
-
Validation: Ensure no vortex forms to prevent solvent evaporation/splashing.[1]
-
-
Equilibration Time: Allow the system to equilibrate for 24–48 hours .
-
Check: If the solid disappears, add more compound immediately.
-
Phase 2: Sampling & Phase Separation[1]
-
Sedimentation: Stop stirring and allow the suspension to settle for 30 minutes at the set temperature.
-
Filtration: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE syringe filter .
-
Critical: Pre-heating the syringe/filter to the bath temperature prevents precipitation during sampling (especially for measurements >40°C).
-
-
Dilution: Immediately transfer a known volume (e.g., 0.5 mL) of the filtrate into a volumetric flask containing the mobile phase (for HPLC) to quench the state.
Phase 3: Analytical Quantification (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or Ammonium Acetate buffer) – Gradient or Isocratic (e.g., 40:60).[2]
-
Detection: UV at
(typically ~260–270 nm for pyridine-imidazole systems).[1][2] -
Quantification: Calculate concentration (
) using a 5-point calibration curve ( ).
Thermodynamic Modeling & Correlation
Once experimental data (
The Modified Apelblat Model
[1][2]- : Mole fraction solubility.[1]
- : Absolute temperature (Kelvin).[1][2]
- : Empirical model parameters derived via multiple linear regression.
Interpretation of Parameters:
-
Parameter B: Related to the enthalpy of solution. A negative B value typically indicates an endothermic process (solubility increases with T).[1][2]
-
Parameter C: Accounts for the temperature dependence of the heat capacity.
Thermodynamic Functions
From the Apelblat parameters, calculate the standard enthalpy (
Note: For 3-(1H-imidazol-1-yl)-5-methylpyridine, dissolution is expected to be endothermic (
Workflow Visualization
The following diagram outlines the logical flow for determining and utilizing solubility data for process optimization.
Caption: Workflow for solubility determination, from solvent selection to thermodynamic modeling and process application.
References
-
Solubility Measurement Protocols
-
Thermodynamic Modeling (Apelblat)
-
Related Compound Data (Imidazole-Pyridine Derivatives)
Sources
- 1. 3-(1H-imidazol-5-yl)pyridine | C8H7N3 | CID 3040177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Telithromycin metabolite RU-72365 | C42H63N5O10 | CID 11061754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. CN101379065A - Imidazopyridine derivatives inhibiting protein kinase activity, method for the preparation thereof and pharmaceutical composition containing same - Google Patents [patents.google.com]
- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
